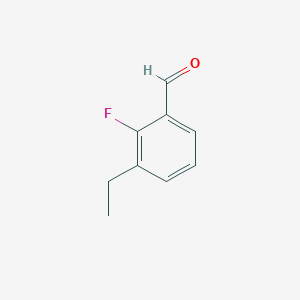
3-Ethyl-2-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-fluorobenzaldehyde is an organic compound with the molecular formula C9H9FO. It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethyl group at the third position and a fluorine atom at the second position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Ethyl-2-fluorobenzaldehyde can be synthesized through several methods. One common method involves the halogen-exchange reaction, where a fluorine atom is introduced into the benzaldehyde ring. For instance, 4-fluorobenzaldehyde can be produced by a halogen-exchange reaction with 4-chlorobenzaldehyde . Similarly, this compound can be synthesized by introducing an ethyl group and a fluorine atom into the benzaldehyde ring through appropriate reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product. The exact industrial methods may vary depending on the manufacturer and the desired specifications of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: The major product is 3-ethyl-2-fluorobenzoic acid.
Reduction: The major product is 3-ethyl-2-fluorobenzyl alcohol.
Substitution: The major products depend on the substituents introduced during the reaction.
Applications De Recherche Scientifique
3-Ethyl-2-fluorobenzaldehyde has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is used in the study of biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-ethyl-2-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form Schiff bases with amines, leading to various biological activities. The fluorine atom can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 3-Ethylbenzaldehyde
Uniqueness
3-Ethyl-2-fluorobenzaldehyde is unique due to the presence of both an ethyl group and a fluorine atom on the benzaldehyde ring. This combination of substituents can influence the compound’s chemical reactivity, physical properties, and potential applications. Compared to other fluorobenzaldehydes, the ethyl group provides additional steric and electronic effects, making this compound distinct in its behavior and uses.
Propriétés
Formule moléculaire |
C9H9FO |
|---|---|
Poids moléculaire |
152.16 g/mol |
Nom IUPAC |
3-ethyl-2-fluorobenzaldehyde |
InChI |
InChI=1S/C9H9FO/c1-2-7-4-3-5-8(6-11)9(7)10/h3-6H,2H2,1H3 |
Clé InChI |
VVKOTFRSVIOXPK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


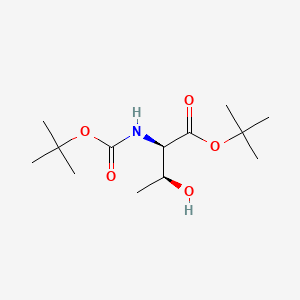
![1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid](/img/structure/B13577538.png)
![2-Chloro-1-[3-(dimethylamino)phenyl]ethan-1-onehydrochloride](/img/structure/B13577545.png)
![Methyl 5-amino-6,7,8,9-tetrahydro-5h-benzo[7]annulene-5-carboxylate](/img/structure/B13577558.png)
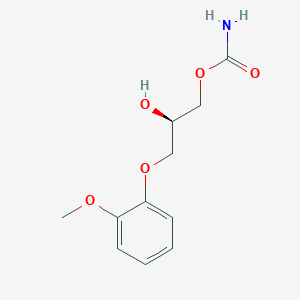
![5-Fluoro-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B13577567.png)
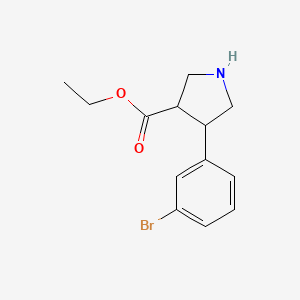
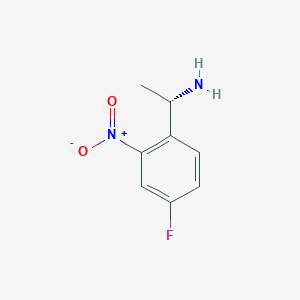
![1-{5,8-Dioxaspiro[3.5]nonan-6-yl}methanaminehydrochloride](/img/structure/B13577584.png)
![5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-aminehydrochloride](/img/structure/B13577587.png)
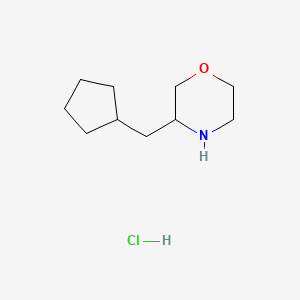
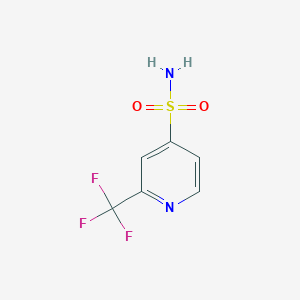

![2-(1,3-Dioxaindan-5-yl)-5-[({[1,1'-biphenyl]-4-yl}methyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B13577611.png)
